Triethylene glycol monooctadecyl ether

Overview

Description

It is part of the glycol ether family, which consists of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . This compound is known for its excellent solubility properties and is commonly used in various industrial and scientific applications.

Mechanism of Action

Target of Action

Triethylene glycol monooctadecyl ether, also known as C18E3, is a non-ionic compound . It is primarily used as a reagent for solubilizing membrane proteins . The primary targets of this compound are therefore the membrane proteins of cells .

Mode of Action

It is known that the compound interacts with its targets, the membrane proteins, by solubilizing them . This interaction and the resulting changes in the membrane proteins’ structure and function are key to the compound’s overall effect.

Biochemical Pathways

A study on a similar compound, triethylene glycol monododecyl ether, showed that it underwent biodegradation under certain conditions . This suggests that this compound may also interact with various biochemical pathways involved in biodegradation.

Pharmacokinetics

It is known that the compound is non-ionic , which may influence its absorption and distribution within the body

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, a study found that the evaporation resistance of a similar compound, ethylene glycol monooctadecyl ether, decreased in the presence of wind This suggests that environmental conditions such as wind speed may also influence the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol monooctadecyl ether is typically synthesized through the reaction of octadecanol with triethylene glycol in the presence of an acid catalyst. The reaction involves the etherification of the hydroxyl group of octadecanol with the hydroxyl groups of triethylene glycol. The reaction conditions usually include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale etherification processes. The reaction is carried out in reactors equipped with distillation columns to continuously remove water and other by-products. The final product is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol monooctadecyl ether can undergo various chemical reactions, including:

Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ether into alcohols.

Substitution: The ether can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Triethylene glycol monooctadecyl ether has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a solvent in various chemical reactions.

Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.

Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.

Comparison with Similar Compounds

Similar Compounds

- Ethylene glycol monooctadecyl ether

- Diethylene glycol monooctadecyl ether

- Polyethylene glycol monooctadecyl ether

Uniqueness

Triethylene glycol monooctadecyl ether is unique due to its specific molecular structure, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it an effective surfactant and solubilizing agent compared to other similar compounds. Its longer ethylene glycol chain allows for better solubility and interaction with hydrophobic molecules .

Biological Activity

Triethylene glycol monooctadecyl ether (TEGME) is a non-ionic surfactant characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. With a molecular formula of C21H44O4 and a molecular weight of approximately 398.68 g/mol, TEGME is primarily utilized in various formulations due to its emulsifying, wetting, and dispersing properties. This article explores the biological activity of TEGME, focusing on its applications, mechanisms of action, and relevant research findings.

TEGME's biological activity is largely attributed to its surfactant properties, which enhance the absorption of active ingredients through biological membranes. This property is particularly valuable in pharmaceutical applications where improved drug delivery is essential. The compound functions as a linker molecule in PROTAC (Proteolysis Targeting Chimeras) design, facilitating the targeted degradation of specific proteins by connecting ligands to E3 ubiquitin ligase complexes.

Applications in Drug Delivery

TEGME has shown promise in drug delivery systems due to its ability to form micelles and enhance the solubility and stability of active pharmaceutical ingredients. Its compatibility with various solvents allows for versatile formulation possibilities, particularly in emulsions where oil and water phases require stabilization.

Table 1: Comparison of Surfactant Properties

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound (TEGME) | C21H44O4 | Long hydrophobic tail enhances emulsifying properties |

| Triethylene glycol monododecyl ether | C18H38O4 | Shorter hydrophobic tail; used mainly in cosmetics |

| Polyoxyethylene (20) sorbitan monooleate | C24H46O6 | More complex structure; used primarily as an emulsifier |

| Polyoxyethylene lauryl ether | C18H38O4 | Similar surfactant properties but shorter carbon chain |

Toxicity and Safety Profile

Research indicates that TEGME exhibits low toxicity levels, making it suitable for use in formulations that come into contact with skin. Its safety profile is crucial for applications in cosmetics and pharmaceuticals, where skin compatibility is a primary concern.

Case Studies

- Drug Delivery Systems : A study demonstrated that TEGME significantly enhanced the permeability of drugs across lipid membranes, indicating its potential as an effective drug delivery agent.

- Biodegradation Studies : Research conducted under OECD guidelines revealed that TEGME undergoes biodegradation in aquatic environments, suggesting its environmental safety and sustainability as a surfactant .

Research Findings

- Sorption and Diffusion : TEGME has been studied for its role in the sorption and diffusion of lipophilic molecules within plant cuticles, highlighting its potential agricultural applications .

- Micelle Formation : TEGME facilitates the formation of wormlike micelles when combined with certain polymers, enhancing the stability and efficacy of drug formulations .

Properties

IUPAC Name |

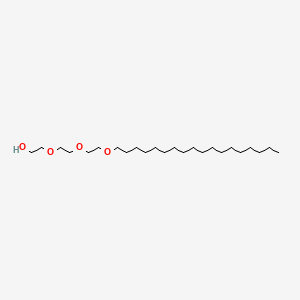

2-[2-(2-octadecoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRFGGDCSHOVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891638 | |

| Record name | 2-{2-[2-(octadecyloxy)ethoxy]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-32-1 | |

| Record name | Triethylene glycol monooctadecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steareth-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[2-(octadecyloxy)ethoxy]ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.